6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Overview
Description
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. It is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-component reactions. One efficient method includes the condensation of various diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . Another approach involves the alkylation or acylation of secondary amines using different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of multi-component reactions and efficient catalytic processes are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Formation of hydroxy-functionalized derivatives via tandem hydroformylation-cyclization sequences.
Reduction: Reduction reactions to modify the functional groups attached to the core structure.
Substitution: Alkylation or acylation reactions to introduce different substituents on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Rhodium catalysts in hydroformylation-cyclization sequences.
Substitution: Alkyl- or arylalkylbromides, acid chlorides, acetonitrile, and dimethoxyethane.
Major Products:
Hydroxy-functionalized derivatives: Formed from oxidation reactions.
Alkylated or acylated derivatives: Resulting from substitution reactions.
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A broader class of compounds with similar core structures but varying substituents.
Pyrido[1,2-a]pyrimidine: Another related class with a fused pyridine and pyrimidine ring structure.
Uniqueness: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its pharmacological properties compared to other imidazopyridine derivatives .
Properties
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWPDBBFHMVOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine described in the research?
A1: The research presents a novel, one-pot catalytic method for synthesizing 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. [] The reaction utilizes a phosphabarrelene-modified rhodium catalyst to achieve a tandem hydroformylation-cyclization sequence starting from N-(β-methallyl)imidazole. This method provides a selective and high-yield route to this specific bicyclic imidazole derivative, which could be valuable for further chemical synthesis and exploration of potential applications.
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